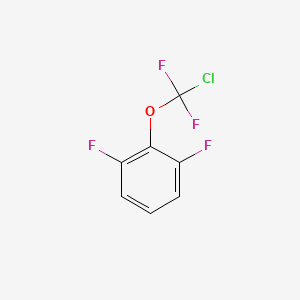
2-(Chlorodifluoromethoxy)-1,3-difluorobenzene
Descripción general
Descripción
This would involve a basic introduction of the compound, including its molecular formula, molecular weight, and structural formula.
Synthesis Analysis
This would detail the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, and reaction conditions.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the compound’s reactivity and the types of chemical reactions it undergoes.Physical And Chemical Properties Analysis
This would involve determining properties such as melting point, boiling point, solubility, stability, and reactivity.Aplicaciones Científicas De Investigación
Biodegradation
- Degradation of Difluorobenzenes : Labrys portucalensis, a microbial strain, demonstrated the capability to degrade 1,3-difluorobenzene as a sole carbon and energy source. This represents a significant advancement in understanding the biodegradation pathways of fluorinated compounds, which are key intermediates in the synthesis of pharmaceutical and agricultural chemicals (Moreira, Amorim, Carvalho, & Castro, 2009).
Chemical Synthesis and Reactivity
- Synthesis of Desymmetrized Resorcinol Derivatives : A novel synthesis method using 1,3-difluorobenzene led to differentially substituted resorcinol derivatives through sequential nucleophilic aromatic substitution reactions. This showcases the versatility of difluorobenzene derivatives in organic synthesis, particularly in creating complex organic molecules with potential applications in materials science and medicinal chemistry (Kim, Powers, & Toczko, 2006).
Organometallic Chemistry
- Use in Organometallic Chemistry and Catalysis : Partially fluorinated benzenes, such as 1,2-difluorobenzene, have been identified as effective solvents and ligands in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents influence their interaction with metal centers, offering unique opportunities for chemical synthesis and catalytic processes (Pike, Crimmin, & Chaplin, 2017).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and storage.
Direcciones Futuras
This would involve discussing potential applications of the compound and areas for future research.
Please note that this is a general approach and the specific details would depend on the particular compound and the available scientific literature. For a specific compound like “2-(Chlorodifluoromethoxy)-1,3-difluorobenzene”, it would be necessary to conduct a detailed literature search and possibly experimental studies to obtain this information.
Propiedades
IUPAC Name |
2-[chloro(difluoro)methoxy]-1,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O/c8-7(11,12)13-6-4(9)2-1-3-5(6)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDDVXHJMJTOSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OC(F)(F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201237729 | |
| Record name | Benzene, 2-(chlorodifluoromethoxy)-1,3-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201237729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chlorodifluoromethoxy)-1,3-difluorobenzene | |
CAS RN |
1404195-16-9 | |
| Record name | Benzene, 2-(chlorodifluoromethoxy)-1,3-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1404195-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-(chlorodifluoromethoxy)-1,3-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201237729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




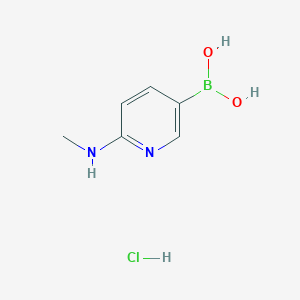


![cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B1404409.png)
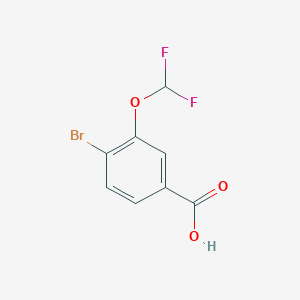

![3-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1404412.png)
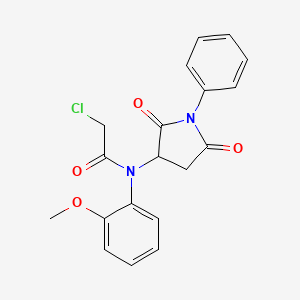
![2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide](/img/structure/B1404417.png)
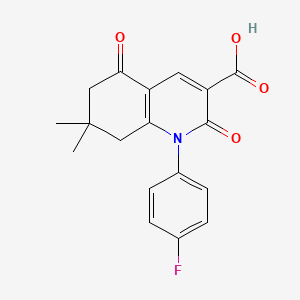
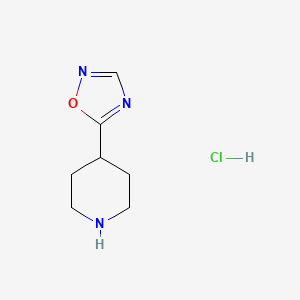
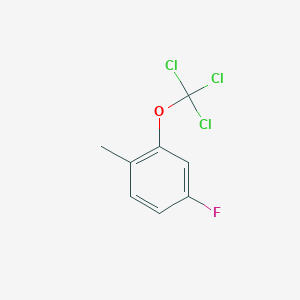
![1-{4-[(2E)-3-(4-Isopropylphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1404424.png)